molecular formula C8H12N2O2 B13101885 1,1'-(2,3-Dihydropyrazine-1,4-diyl)diethanone

1,1'-(2,3-Dihydropyrazine-1,4-diyl)diethanone

Cat. No.: B13101885
M. Wt: 168.19 g/mol
InChI Key: JWBPVJVYLLVYPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-(2,3-Dihydropyrazine-1,4-diyl)diethanone is a heterocyclic compound characterized by the presence of a pyrazine ring. This compound is notable for its unique structure, which includes two ethanone groups attached to a dihydropyrazine ring. It is a non-aromatic compound, distinct from other similar heterocycles due to its non-conjugated dialkene nature .

Preparation Methods

The synthesis of 1,1’-(2,3-Dihydropyrazine-1,4-diyl)diethanone typically involves the reaction of pyrazine with propionic anhydride in the presence of zinc powder. The reaction mixture is refluxed until complete conversion of pyrazine is observed, as monitored by thin-layer chromatography (TLC). The zinc powder is then removed by filtration, and the product is recrystallized from propionic anhydride and further purified by crystallization from methanol, yielding a white solid .

Chemical Reactions Analysis

1,1’-(2,3-Dihydropyrazine-1,4-diyl)diethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include propionic anhydride and zinc powder for the initial synthesis, and various nucleophiles for substitution reactions.

Scientific Research Applications

1,1’-(2,3-Dihydropyrazine-1,4-diyl)diethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-(2,3-Dihydropyrazine-1,4-diyl)diethanone involves its reactivity with nucleophiles and its tendency to undergo ring contraction and photooxidation. The molecular targets and pathways involved are primarily related to its non-aromatic, non-conjugated dialkene structure, which influences its chemical behavior .

Comparison with Similar Compounds

1,1’-(2,3-Dihydropyrazine-1,4-diyl)diethanone is unique compared to other similar compounds such as 1,4-dihydropyridines and 4H-pyrans. While these compounds share structural similarities, 1,1’-(2,3-Dihydropyrazine-1,4-diyl)diethanone is distinct due to its non-aromatic nature and preference for specific chemical reactions . Similar compounds include:

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

1-(4-acetyl-2,3-dihydropyrazin-1-yl)ethanone

InChI

InChI=1S/C8H12N2O2/c1-7(11)9-3-5-10(6-4-9)8(2)12/h3,5H,4,6H2,1-2H3

InChI Key

JWBPVJVYLLVYPC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(C=C1)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.